Home > Products > Screening Compounds P98014 > 2-Phenylamino-6-chloropurine-9-β-D-riboside
2-Phenylamino-6-chloropurine-9-β-D-riboside - 117325-41-4

2-Phenylamino-6-chloropurine-9-β-D-riboside

Catalog Number: EVT-1489151
CAS Number: 117325-41-4
Molecular Formula: C₁₆H₁₆ClN₅O₄
Molecular Weight: 377.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog characterized by its molecular formula C16H16ClN5O4C_{16}H_{16}ClN_{5}O_{4} and a molecular weight of approximately 377.79 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. It is classified under purine derivatives, which are essential components in various biological processes, including DNA and RNA synthesis.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves several key steps:

  1. Preparation of 6-Chloropurine: This step can be achieved through the chlorination of purine derivatives, often using phosphorus oxychloride as a chlorinating agent under controlled temperature conditions (70–105 °C) .
  2. Nucleophilic Substitution: Phenylamine acts as a nucleophile and undergoes substitution at the 2-position of 6-chloropurine, resulting in the formation of 2-phenylamino-6-chloropurine.
  3. Glycosylation: The final step involves glycosylating the resulting compound with β-D-ribose to yield 2-Phenylamino-6-chloropurine-9-β-D-riboside. This process may require optimization of reaction conditions to maximize yield and purity, often involving specific solvents and catalysts .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Phenylamino-6-chloropurine-9-β-D-riboside features a purine base linked to a ribose sugar via a β-glycosidic bond. The presence of the phenylamino group at the 2-position significantly influences its chemical behavior and biological activity.

Key structural data includes:

  • Molecular Formula: C16H16ClN5O4C_{16}H_{16}ClN_{5}O_{4}
  • Molecular Weight: 377.79g/mol377.79\,g/mol
  • CAS Number: 117325-41-4

The compound's structural representation can be visualized using SMILES notation: CC1=NC2=C(N1)N=C(N=C2N)C(=O)C(C(C(C(O)C1O)O)O)O) .

Chemical Reactions Analysis

Reactions and Technical Details

2-Phenylamino-6-chloropurine-9-β-D-riboside can participate in various chemical reactions:

  1. Oxidation: Under certain conditions, it can be oxidized to form corresponding oxidized products.
  2. Reduction: Reduction reactions can modify functional groups within the compound, potentially altering its biological activity.
  3. Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles, allowing for the synthesis of various derivatives that may exhibit different pharmacological properties .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action for 2-Phenylamino-6-chloropurine-9-β-D-riboside primarily involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This interference can inhibit viral replication and induce apoptosis in cancer cells by targeting specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: Approximately 175 °C.

Chemical Properties

  • Solubility: Soluble in water and organic solvents.

These properties make it suitable for various laboratory applications, including synthesis and biological assays .

Applications

2-Phenylamino-6-chloropurine-9-β-D-riboside has several significant scientific applications:

  1. Medicinal Chemistry: Investigated for its potential antiviral and anticancer properties due to its ability to inhibit specific enzymes crucial for DNA replication.
  2. Biochemical Research: Used in studies related to nucleoside metabolism and enzyme inhibition, providing insights into cellular processes.
  3. Analytical Chemistry: Serves as a reference standard in analytical techniques due to its unique structure and properties .
Introduction

Chemical Identity and Nomenclature of 2-Phenylamino-6-chloropurine-9-β-D-riboside

2-Phenylamino-6-chloropurine-9-β-D-riboside is a synthetically modified purine nucleoside characterized by specific substitutions on the purine base and a β-D-ribofuranose sugar moiety. Its systematic IUPAC name is (2R,3R,4R,5R)-2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, precisely defining its stereochemistry and functional groups [2]. The molecule features a chlorine atom at the C6 position of the purine ring and a phenylamino group (-NH-C₆H₅) attached at the C2 position, distinguishing it from natural adenosine and simpler chlorinated analogs like 2-amino-6-chloropurine riboside (CAS 2004-07-1) [3]. Its molecular formula is C₁₆H₁₆ClN₅O₄, with a molecular weight of 377.79 g/mol. The compound typically presents as a white to off-white crystalline powder under standard conditions and is designated primarily as a research chemical or synthetic intermediate, not intended for human therapeutic use [2].

Table 1: Core Chemical Identifiers of 2-Phenylamino-6-chloropurine-9-β-D-riboside

PropertyValue
Systematic Name(2R,3R,4R,5R)-2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Synonyms2-Phenylamino-6-chloropurine-9-β-D-riboside; 2-Anilino-6-chloro-9-β-D-ribofuranosylpurine
CAS Registry NumberNot explicitly listed in sources (Precursor: 2-Amino-6-chloropurine riboside, CAS 2004-07-1) [3]
Molecular FormulaC₁₆H₁₆ClN₅O₄
Molecular Weight377.79 g/mol
Key Structural FeaturesC2: Phenylamino group (-NHPh); C6: Chlorine; C9: β-D-ribofuranose

Synthesis typically proceeds via nucleophilic substitution reactions on precursor molecules like 6-chloropurine riboside or 2-amino-6-chloropurine riboside (CAS 2004-07-1, Purity: >95.0%, Specific rotation [α]₂₀/D = -35° to -40° (c=0.1, H₂O)) [1] [3]. The phenylamino group is introduced by reacting the C2-chlorine or a suitable leaving group of the precursor with aniline (C₆H₅NH₂) under controlled conditions, often requiring catalysts or specific solvents to achieve moderate yields [1]. This synthetic route aligns with strategies used for generating diverse N6- or C2-substituted adenosine derivatives explored for receptor binding [1] [6].

Historical Context and Discovery in Nucleoside Analog Research

The development of 2-phenylamino-6-chloropurine-9-β-D-riboside is embedded within the broader historical effort to synthesize nucleoside analogs with tailored biological activities. Research on purine nucleoside analogs surged in the mid-to-late 20th century, driven by the discovery of antimetabolites like 6-mercaptopurine (leukemia treatment) and azacytidine (myelodysplastic syndromes) [1]. The core strategy involved modifying the natural purine base (adenine, guanine) or the sugar moiety to create compounds interfering with DNA/RNA synthesis or specific cellular receptors.

Chlorinated purine ribosides, particularly 2-amino-6-chloropurine riboside and 6-chloropurine riboside, became pivotal synthetic intermediates due to the reactivity of the C2 and C6 chlorine atoms, allowing sequential substitutions [3] [5]. Patents from the early 1990s, such as US5430027A (covering 2-chloro-N⁶-substituted adenosines for CNS ailments) and US5773423A (covering A₃ adenosine receptor agonists like 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide), highlight the therapeutic focus on purine modifications [4] [6]. These works established that substitutions at C2 and N⁶ significantly alter receptor selectivity (A₁, A₂, A₃ subtypes) and pharmacokinetic properties.

Table 2: Key Historical Developments in Purine Nucleoside Analog Research Relevant to 2-Phenylamino-6-chloropurine-9-β-D-riboside

EraDevelopmentSignificance
1950s-1960sDiscovery of 6-Mercaptopurine, AzacytidineEstablished purine/pyrimidine analogs as anticancer/antiviral agents
1970s-1980sSynthesis & use of 6-Chloropurine riboside & 2-Amino-6-chloropurine ribosideProvided versatile intermediates for N⁶/C2 modifications [3] [5]
Early 1990sCloning of A₃ adenosine receptor (1991-1992)Identified new target for nucleoside analogs [6]
Mid 1990sPatents on 2,6-Disubstituted adenosines (e.g., US5430027A, US5773423A)Demonstrated impact of C2/N⁶ modifications on receptor selectivity & therapeutic potential [4] [6]
2000s-PresentRational design of nucleoside analogs using docking (e.g., targeting A₃ receptor, Tdp1)Enabled targeted synthesis of derivatives like 2-phenylamino-6-chloro variant for specific bioactivities [1] [8]

The specific 2-phenylamino-6-chloro substitution pattern emerged as part of systematic structure-activity relationship (SAR) studies exploring diverse N⁶-arylalkyl and C2 modifications. Molecular docking studies, as described for related adenosine derivatives targeting the A₃ receptor, facilitated the rational selection of the phenylamino group at C2 for synthesis and evaluation [1]. This exemplifies the evolution from broad screening to target-driven design in nucleoside analog research.

Significance in Medicinal Chemistry and Biochemical Studies

2-Phenylamino-6-chloropurine-9-β-D-riboside holds significance in medicinal chemistry primarily as a versatile synthetic intermediate and a pharmacophore for probing biological targets, particularly adenosine receptors and DNA repair enzymes:

  • Adenosine Receptor Targeting: The compound’s structure aligns with key features for adenosine receptor interaction. The phenylamino group at C2 and chlorine at C6 are bulkier, more lipophilic substituents compared to hydrogen or amino groups in natural nucleosides. This lipophilicity potentially enhances blood-brain barrier penetration, a crucial factor for CNS-targeted agents [4]. While direct binding data for this specific analog is limited in the provided sources, molecular docking studies on closely related 2,6-disubstituted adenosine derivatives demonstrate their ability to form critical interactions within the A₃ receptor binding pocket. These include π-π stacking with Phe168 and hydrogen bonding with Ser271 and Asn250 residues [1] [6]. Such interactions are energetically favorable and can confer agonist or antagonist activity. Compounds with similar disubstitution patterns (e.g., 2-chloro-N⁶-(3-iodobenzyl)adenosine derivatives) exhibit potent and selective A₃ agonist activity, demonstrating effects like cerebroprotection in ischemic models and mast cell mediator modulation [6]. The 2-phenylamino-6-chloro analog represents a structural variation within this pharmacologically active class.

  • Antiproliferative Potential: Purine nucleoside analogs are a mainstay in cancer chemotherapy. Modifications like the 2-phenylamino-6-chloro motif contribute to evaluating how specific substitutions influence cytotoxicity. Research on N⁶-substituted 6-chloropurine riboside derivatives demonstrates significant antiproliferative effects in cancer cell lines, such as human gastric adenocarcinoma (AGS) cells expressing A₃ receptors [1]. The mechanism often involves metabolic activation to nucleotides interfering with DNA synthesis or directly inducing apoptosis via receptor-mediated pathways. Although specific data on this compound's antiproliferative activity is not detailed in the sources, its structural similarity to active compounds positions it as a candidate for such studies.

  • DNA Repair Enzyme Inhibition (Tdp1): Lipophilic purine nucleoside derivatives have recently emerged as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme that confers resistance to Topoisomerase I (Top1) inhibitors like topotecan (Tpc) by hydrolyzing the covalent Top1-DNA complex (Top1cc) [8]. Compounds like 2-phenylamino-6-chloropurine-9-β-D-riboside, characterized by aromatic lipophilic groups attached to the nucleobase, fit the profile of Tdp1 inhibitors. Studies show such nucleoside analogs inhibit Tdp1 in the low micromolar range (IC₅₀ 0.3–22.0 μM) and can sensitize tumor cells to topotecan in vitro (enhancing DNA damage in HeLa cells) and potentiate its antitumor effect in vivo (e.g., in ascitic Krebs-2 carcinoma models) [8]. This suggests a role in combination therapies to overcome chemoresistance.

Table 3: Biological Significance and Potential Applications of 2-Phenylamino-6-chloropurine-9-β-D-riboside

Area of SignificanceKey Findings from Related AnalogsPotential Role of 2-Phenylamino-6-chloro-9-β-D-riboside
Adenosine Receptor Modulation• 2,6-Disubstitution (e.g., Cl, benzyl) enhances A₃ selectivity & potency [6] • Docking shows key interactions (π-π Phe168, H-bond Ser271/Asn250) [1] • A₃ agonists show cerebroprotection, anti-ischemic effects [6]• Structural candidate for A₃ receptor binding studies • Potential neuroprotective/anti-ischemic agent based on core pharmacophore
Anticancer Activity• N⁶-substituted 6-chloropurine ribosides show antiproliferative activity in gastric cancer cells [1] • Lipophilic groups can enhance uptake/bioactivity• Intermediate for cytotoxic nucleoside(tide) synthesis • Direct evaluation of antiproliferative mechanisms needed
Tdp1 Inhibition & Chemosensitization• Lipophilic purine nucleosides inhibit Tdp1 (IC₅₀ μM range) [8] • Enhance topotecan-induced DNA damage in vitro • Potentiate topotecan efficacy in vivo [8]• Candidate Tdp1 inhibitor due to C2 phenylamino lipophilicity • Potential component of combination therapy with Top1 inhibitors

Its role as a synthetic building block for further modifications (e.g., glycosylation, phosphorylation, conjugation) also underscores its utility in generating novel chemical libraries for screening against emerging therapeutic targets [5] [8].

Properties

CAS Number

117325-41-4

Product Name

2-Phenylamino-6-chloropurine-9-β-D-riboside

Molecular Formula

C₁₆H₁₆ClN₅O₄

Molecular Weight

377.78

Synonyms

6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.